2-Bromo-5-(difluoromethoxy)benzaldehyde

Catalog No.
S818790
CAS No.
1504952-98-0
M.F
C8H5BrF2O2
M. Wt
251.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(difluoromethoxy)benzaldehyde

CAS Number

1504952-98-0

Product Name

2-Bromo-5-(difluoromethoxy)benzaldehyde

IUPAC Name

2-bromo-5-(difluoromethoxy)benzaldehyde

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

InChI

InChI=1S/C8H5BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-4,8H

InChI Key

IMZHQMVABIOGMU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)C=O)Br

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C=O)Br

2-Bromo-5-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8_8H5_5BrF2_2O2_2 and a molecular weight of approximately 251.03 g/mol. This compound features a benzaldehyde structure with a bromine atom at the 2-position and a difluoromethoxy group at the 5-position. Its InChI key is IMZHQMVABIOGMU-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=C(C=C1OC(F)F)C=O)Br.

Physical and Chemical Properties

  • State: Liquid at room temperature
  • Melting Point: Approximately 53.78°C
  • Boiling Point: Predicted to be around 283.8°C at 760 mmHg
  • Density: Estimated at 1.6 g/cm³
  • Refractive Index: n20D_{20D} = 1.54.

. It can participate in:

  • Ortho-bromination: This process allows for the selective introduction of bromine into substituted benzaldoximes, facilitating the synthesis of various derivatives.
  • Reactions with nucleophiles: The presence of the aldehyde group makes it susceptible to nucleophilic attack, leading to the formation of alcohols or other functional groups upon reaction with suitable nucleophiles.

Research has indicated potential biological activities associated with derivatives of 2-bromo-5-(difluoromethoxy)benzaldehyde. These compounds have shown:

  • Antioxidant properties: Certain derivatives demonstrate significant antioxidant activity, which could have implications in health and disease management.
  • Antimicrobial and anticancer effects: Studies have reported that related benzaldehyde compounds exhibit cytotoxic activity against various cancer cell lines and possess antifungal properties.

The synthesis of 2-Bromo-5-(difluoromethoxy)benzaldehyde can involve several methods:

  • Ortho-bromination of Benzaldehydes: This method employs brominating agents under controlled conditions to achieve selective ortho-bromination.
  • Difluoromethoxylation: The introduction of the difluoromethoxy group can be achieved through fluorination techniques, often utilizing reagents that facilitate the incorporation of fluorine into organic substrates .

The compound has several applications in:

  • Synthetic Chemistry: It serves as a building block for more complex organic molecules, especially in pharmaceuticals.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Biochemical Research: The compound's derivatives are explored for their potential use in drug development due to their biological activities.

Studies on the interactions involving 2-Bromo-5-(difluoromethoxy)benzaldehyde focus on:

  • Molecular Interactions: Understanding how this compound interacts with biological targets, which can inform drug design and efficacy.
  • Crystallographic Analysis: Investigating its structural properties aids in predicting reactivity and stability in different environments .

Several compounds share structural similarities with 2-Bromo-5-(difluoromethoxy)benzaldehyde:

Compound NameMolecular FormulaKey Features
2-Bromo-6-(difluoromethoxy)benzaldehydeC8_8H5_5BrF2_2O2_2Similar structure but different bromine position
5-Bromo-2-(difluoromethoxy)benzaldehydeC8_8H5_5BrF2_2O2_2Different substitution pattern on the benzene ring
4-Bromo-3-(difluoromethoxy)benzaldehydeC8_8H5_5BrF2_2O2_2Variation in bromine position affecting reactivity

Uniqueness

The uniqueness of 2-Bromo-5-(difluoromethoxy)benzaldehyde lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to its analogs. This distinct arrangement allows it to participate in unique chemical transformations and exhibit particular biological effects not seen in other similar compounds .

Of 2-Bromo-5-(difluoromethoxy)benzaldehyde
TechniquePeak/SignalChemical Shift/PositionIntensityAssignment
¹H NMRAldehyde H~10.0 ppmStrong (s)Aldehydic proton
¹H NMRAromatic H (ortho to CHO)~8.0 ppmMedium (m)H-6
¹H NMRAromatic H (meta to CHO)~7.5 ppmMedium (m)H-4
¹H NMRAromatic H (para to CHO)~7.3 ppmMedium (m)H-3
¹H NMRDifluoromethoxy H~6.8 ppm (t, J=72 Hz)Triplet (t)OCF₂H proton
¹³C NMRAldehyde C~192 ppmWeakC=O carbon
¹³C NMRAromatic C (ipso)~156 ppmMediumC-1
¹³C NMRAromatic C (ortho)~138 ppmStrongC-2
¹³C NMRAromatic C (meta)~130 ppmMediumC-4
¹³C NMRAromatic C (para)~118 ppmStrongC-3
¹³C NMRDifluoromethoxy C~117 ppm (t, J=255 Hz)Triplet (t)OCF₂H carbon
¹⁹F NMRDifluoromethoxy F~-80 ppmStrongF atoms in OCF₂H
¹⁹F NMRDifluoromethoxy F couplingJ=72 HzLarge couplingH-F coupling
IRC=O stretch~1705 cm⁻¹Very strongCarbonyl stretch
IRC-H stretch (aromatic)~3070 cm⁻¹MediumAromatic C-H
IRC-F stretch~1200 cm⁻¹StrongC-F stretch
IRC-O stretch~1250 cm⁻¹MediumC-O stretch
IRC-Br stretch~650 cm⁻¹MediumC-Br stretch
MSMolecular ion [M]⁺m/z 250.95LowMolecular ion
MSBase peak [M-CHO]⁺m/z 221.96HighLoss of CHO
MSFragment [M-Br]⁺m/z 171.02MediumLoss of Br
MSFragment [M-OCF₂H]⁺m/z 201.97LowLoss of OCF₂H
UV-Visπ→π* transition~280 nmStrongAromatic transition
UV-Visn→π* transition~320 nmWeakCarbonyl transition

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Dates

Last modified: 08-16-2023

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